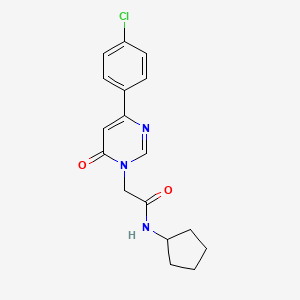

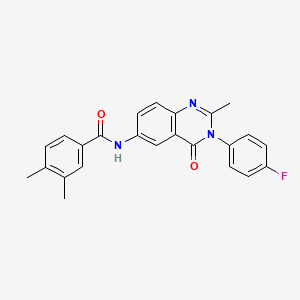

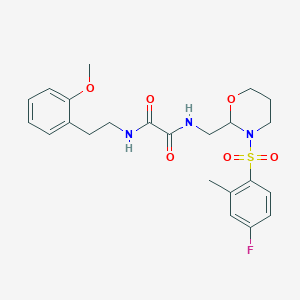

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as BQS, is a chemical compound with potential applications in scientific research. It is a quinoline-based derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including compounds structurally related to "1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one", are recognized for their effectiveness as corrosion inhibitors. These derivatives form stable chelating complexes with metallic surfaces through coordination bonding, attributed to their high electron density and presence of polar substituents such as methoxy groups. This property makes them valuable in protecting metals from corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Toxicological Effects and Environmental Impact

The toxicological effects of related compounds have been examined, focusing on their impact on marine biota and potential human concerns. Studies reveal that certain derivatives can cause environmental damage and pose risks to aquatic organisms due to their bioaccumulation potential. This highlights the importance of studying the environmental footprint of such compounds and developing safer alternatives (da Silva, Santos, Castro, & Rodrigues, 2021).

Bioactive Quinoxaline-Containing Sulfonamides

Research into bioactive quinoxaline-containing sulfonamides has uncovered a broad spectrum of pharmacological activities, enhancing their therapeutic potential. These compounds exhibit diverse biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. This positions quinoxaline-linked sulfonamide hybrids as promising lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).

Environmental Safety and Biodegradation

The environmental safety and biodegradation pathways of related compounds such as ethyl tert-butyl ether (ETBE) have been extensively reviewed. Microorganisms capable of degrading such compounds aerobically have been identified, offering insights into their fate in soil and groundwater. This research aids in understanding the environmental impact of these chemicals and the potential for their bioremediation (Thornton et al., 2020).

Propriétés

IUPAC Name |

1-butyl-6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(22(24)19-14-16(5-2)7-12-20(19)23)28(25,26)18-10-8-17(27-3)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRBTPGHSSOCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

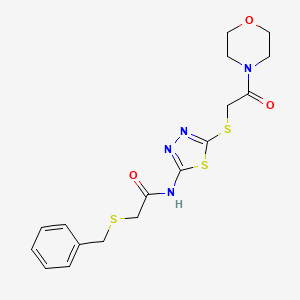

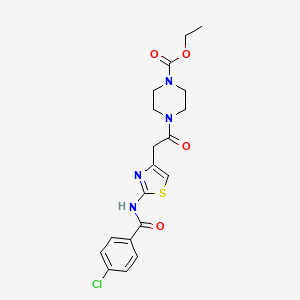

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

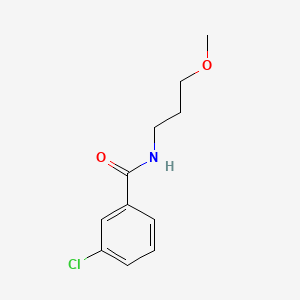

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)

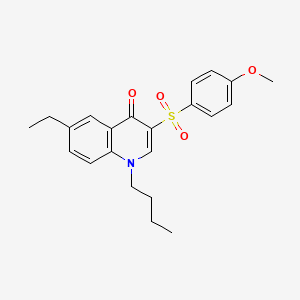

![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)